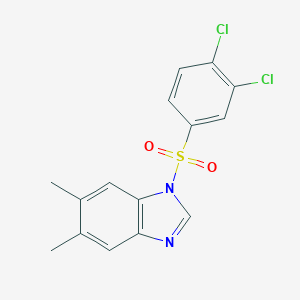

1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2S/c1-9-5-14-15(6-10(9)2)19(8-18-14)22(20,21)11-3-4-12(16)13(17)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUZJUXPPBFXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Acid-Catalyzed Condensation

The classical method employs formic acid under reflux conditions. A mixture of 4,5-dimethyl-o-phenylenediamine and excess formic acid is heated at 100–110°C for 6–8 hours, followed by neutralization with sodium hydroxide to yield 5,6-dimethylbenzimidazole. The reaction proceeds via cyclodehydration, with the carboxylic acid acting as both a reactant and catalyst.

Reaction Scheme 1:

Alternative Catalytic Methods

Recent advances utilize copper-based catalysts to enhance efficiency. For example, copper(II) oxide nanoparticles in dimethyl sulfoxide (DMSO) facilitate the cyclization of 2-haloaniline derivatives with aldehydes, achieving higher yields (75–85%) under milder conditions. This method is particularly advantageous for scaling production due to reduced energy requirements.

The introduction of the 3,4-dichlorophenylsulfonyl group to the benzimidazole core is achieved through sulfonylation. This step requires precise control to avoid over-sulfonation or decomposition.

Reaction with 3,4-Dichlorobenzenesulfonyl Chloride

A suspension of 5,6-dimethylbenzimidazole in anhydrous pyridine is treated with 3,4-dichlorobenzenesulfonyl chloride (1.2 equivalents) at 0–5°C. The mixture is stirred at room temperature for 12–18 hours, after which it is poured into ice-cold water to precipitate the product. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction.

Reaction Scheme 2:

Optimization Considerations

-

Temperature: Lower temperatures (0–5°C) minimize side reactions but prolong reaction times.

-

Solvent: Pyridine is optimal for its dual role; alternatives like triethylamine require additional solvents (e.g., dichloromethane).

-

Stoichiometry: A 10–20% excess of sulfonyl chloride ensures complete substitution.

Alternative Sulfonylation Strategies

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating the mixture at 100 W for 5–10 minutes in acetonitrile achieves 90% conversion, albeit with higher energy input.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol or column chromatography (hexane/ethyl acetate, 6:4). Key characterization data include:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 355.2 g/mol |

| Melting Point | 184–186°C (lit.) |

| H NMR (DMSO-) | δ 2.21 (s, 3H, CH), 7.04–8.12 (m, Ar-H) |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

1-[(3,4-Dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

Modulation of Signaling Pathways: It can affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound’s 3,4-dichlorophenyl-sulfonyl group distinguishes it from analogues with single chloro (e.g., ) or non-halogenated substituents. This likely enhances its electron-withdrawing effects and binding to hydrophobic pockets in biological targets.

- The bis-sulfonamide structure in compound d introduces higher polarity but may limit membrane permeability compared to the target compound’s mono-sulfonyl group.

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features

*Estimated using substituent contributions and QSAR models.

Analysis :

- The target compound’s high lipophilicity (due to dichlorophenyl and methyl groups) suggests strong tissue penetration but poor aqueous solubility, a trade-off observed in many benzimidazole derivatives .

- The methoxybenzyl group in reduces LogP compared to the target compound, improving solubility but possibly diminishing target affinity.

- The benzothiazole core in exhibits high metabolic stability due to its rigid, fused-ring system but suffers from extremely low solubility.

Chemical Stability and Reactivity

- In contrast, the benzothiadiazine derivatives (e.g., ) are more resistant to acid hydrolysis due to their sulfonamide and dioxide groups.

- Oxidative Stability : The electron-deficient dichlorophenyl-sulfonyl group in the target compound may reduce susceptibility to oxidative degradation compared to methoxy- or methyl-substituted analogues .

Biological Activity

1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole is a synthetic compound belonging to the benzimidazole class, which is well-known for its diverse biological activities. This compound features a sulfonyl group that enhances its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14Cl2N2O2S

- Molecular Weight : 357.25 g/mol

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal activities. The sulfonyl group in this compound may enhance its ability to interact with microbial enzymes or membranes.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Benzimidazole Derivative A | 50 | Antifungal |

| Benzimidazole Derivative B | 100 | Antiviral |

Anticancer Properties

The benzimidazole framework has been linked to anticancer activity due to its ability to intercalate with DNA and inhibit topoisomerases. Compounds similar to this compound have shown effectiveness against various cancer cell lines.

Case Study Example :

A study evaluated the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. The results indicated that modifications in the sulfonyl group significantly influenced the anticancer efficacy.

The mechanism of action for this compound may involve several pathways:

- DNA Intercalation : The benzimidazole core can intercalate into DNA strands, disrupting replication processes.

- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes involved in cellular metabolism or pathogen survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole compounds. Modifications to the sulfonyl group and the aromatic rings can significantly impact their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antibacterial activity |

| Alteration of methyl substitutions | Enhanced anticancer efficacy |

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or sulfonylation of benzimidazole precursors. A representative approach involves refluxing intermediates (e.g., substituted benzaldehydes or triazoles) with sulfonyl chlorides in ethanol or DMF, catalyzed by acetic acid . Optimization requires Design of Experiments (DOE) to evaluate variables (temperature, solvent ratio, catalyst concentration). For example, a factorial design can identify critical parameters (e.g., reflux duration or molar ratios) while minimizing trial runs . Reaction yields are maximized by iteratively adjusting conditions based on statistical models.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenyl and methyl groups) via chemical shifts and coupling patterns.

- X-ray Crystallography: Single-crystal analysis resolves bond angles, dihedral angles, and packing motifs, as demonstrated for structurally analogous benzimidazoles .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Cross-referencing these methods ensures structural accuracy, particularly for sulfonyl and benzimidazole moieties.

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts.

- Cytotoxicity Screening: MTT or resazurin assays on cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values.

- Binding Studies: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for target proteins.

Dose-response curves and triplicate measurements are critical for reproducibility .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for sulfonyl or benzimidazole modifications .

- Molecular Dynamics (MD) Simulations: Models ligand-protein interactions to prioritize derivatives with stable binding poses.

- Reaction Path Search Algorithms: Tools like GRRM or AFIR map energetically feasible pathways for synthesizing derivatives.

Integrating computational predictions with high-throughput screening reduces experimental redundancy .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis Frameworks: Systematically compare assay conditions (e.g., pH, temperature, cell line variability) to identify confounding factors.

- Factorial Replication: Re-run disputed experiments using controlled variables (e.g., standardized solvent systems) to isolate discrepancies .

- Theoretical Reconciliation: Apply kinetic or thermodynamic models to explain divergent results (e.g., pH-dependent solubility affecting bioavailability) .

Q. What strategies optimize the compound’s stability under varying environmental conditions (e.g., light, pH)?

Methodological Answer:

- Accelerated Stability Testing: Use forced degradation studies (e.g., exposure to UV light or acidic/basic buffers) with HPLC monitoring to identify degradation products.

- Microscopic Analysis: SEM or PXRD tracks crystallinity changes under stress.

- Statistical Modeling: Response Surface Methodology (RSM) correlates stability with environmental factors (e.g., humidity, temperature) .

Q. How can reaction scalability be improved without compromising yield or purity?

Methodological Answer:

- Process Intensification: Employ flow chemistry for continuous synthesis, reducing side reactions .

- Membrane Separation Technologies: Purify intermediates via nanofiltration or reverse osmosis to eliminate impurities .

- Scale-Down Experiments: Use microreactors to simulate large-scale conditions and identify bottlenecks early .

Methodological Tables

Q. Table 1: Key Parameters for Synthetic Optimization via DOE

Q. Table 2: Comparative Stability Under Environmental Stress

| Condition | Degradation (%) | Major Degradation Product | Analytical Method | Reference |

|---|---|---|---|---|

| UV Light (48h) | 18% | Des-methyl derivative | HPLC-UV | |

| pH 2.0 (72h) | 35% | Sulfonic acid byproduct | LC-MS | |

| 40°C/75% RH (1M) | 8% | No change | PXRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.